molecular formula C21H21FN4O2S B2606123 5-[(2-fluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887221-51-4

5-[(2-fluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2606123
CAS No.: 887221-51-4
M. Wt: 412.48
InChI Key: CVCOZPUTGUPQMY-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative combining triazole, thiazole, furan, and fluorophenyl moieties. Its structure features a 2-fluorophenyl group linked to a 4-methylpiperidinyl methyl group at the 5-position of the triazolo[3,2-b][1,3]thiazole core, with a hydroxol substituent at position 6 and a furan-2-yl group at position 2. The presence of fluorine and methyl groups likely enhances its lipophilicity and metabolic stability, while the hydroxyl group may contribute to hydrogen bonding in biological interactions .

Properties

IUPAC Name

5-[(2-fluorophenyl)-(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2S/c1-13-8-10-25(11-9-13)17(14-5-2-3-6-15(14)22)18-20(27)26-21(29-18)23-19(24-26)16-7-4-12-28-16/h2-7,12-13,17,27H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCOZPUTGUPQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC=CC=C2F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(2-fluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The synthetic route may start with the preparation of the triazolothiazole core, followed by the introduction of the furan ring and the fluorophenyl group. The final step often involves the attachment of the methylpiperidinyl group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The triazolothiazole core can be reduced to form dihydro derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[(2-fluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2-fluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Weight Key Substituents Bioactivity (Reported) Solubility (Predicted)
Target Compound 439.47 g/mol 2-fluorophenyl, 4-methylpiperidinyl, furan-2-yl, hydroxol Not reported Moderate (logP ~3.2)
5-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol 537.56 g/mol 4-methylphenyl, piperazinyl (vs. piperidinyl in target) Antifungal (docking studies) Low (logP ~4.1)
4-[(2-Ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinyl}(2-furyl)methanone 508.53 g/mol 3-fluorophenyl, ethyl-thiazolo, furyl-methanone Unknown Low (logP ~3.8)
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles ~380–420 g/mol 4-methoxyphenyl, pyrazolyl, variable R groups (e.g., methyl, ethyl) Antifungal (in vitro) Moderate (logP ~2.9)

Key Observations :

  • Substituent Flexibility : The target compound’s 4-methylpiperidinyl group (vs. piperazinyl in ) reduces basicity but may improve blood-brain barrier penetration .

Physicochemical Properties

  • Solubility: The hydroxol group in the target compound improves aqueous solubility compared to non-hydroxylated analogues (e.g., ), though logP values remain >3 due to aromatic fluorination .
  • Stability : Fluorine substitution enhances metabolic stability, as seen in analogues like , which resist oxidative degradation .

Biological Activity

The compound 5-[(2-fluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol (CAS Number: 869342-90-5) is a triazole-thiazole hybrid that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes both triazole and thiazole moieties along with a piperidine derivative. Its molecular formula is C18H21FN4OSC_{18}H_{21}FN_{4}OS with a molecular weight of 360.5 g/mol. The presence of the fluorophenyl and furan groups contributes to its unique pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds often exhibit significant antimicrobial properties. In a comparative study involving various synthesized piperidine derivatives, several showed potent antimicrobial activity against standard bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum . While specific data on the compound is limited, its structural similarities suggest potential efficacy against microbial pathogens.

Antidepressant Potential

A related study explored the synthesis of various piperidine derivatives and their effects on serotonin receptors. Compounds similar in structure to our target compound were evaluated for their affinity towards serotonin receptors (5-HT1A and 5-HT7) . The findings suggest that modifications in the piperidine structure can enhance receptor binding affinity and may lead to antidepressant-like effects.

Inhibition of Enzymes

The compound's structural components may also allow it to act as an inhibitor for specific enzymes. For instance, studies have shown that certain piperidine derivatives can inhibit α-glucosidase activity effectively . This inhibition could be beneficial in managing conditions like diabetes by slowing carbohydrate digestion and absorption.

The biological mechanisms underlying the activity of this compound are likely multifaceted:

  • Receptor Modulation : The presence of the fluorophenyl group may enhance lipophilicity, facilitating better interaction with neurotransmitter receptors.
  • Enzyme Inhibition : The thiazole ring may contribute to binding interactions with enzyme active sites, inhibiting their function.
  • Antimicrobial Action : The overall structure may disrupt microbial cell membranes or interfere with metabolic pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

  • Study on Piperidine Derivatives : A comprehensive evaluation showed that modifications in the piperidine ring significantly affected both antimicrobial and antidepressant activities .
  • Serotonin Receptor Affinity Study : Research demonstrated that certain derivatives exhibited high affinity for serotonin receptors, suggesting potential therapeutic applications in mood disorders .

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